In Vivo Antiviral Suppression in SHIV-Infected Rhesus Macaques (Direct Comparison vs. Untreated Controls)
L-870812 demonstrates significant in vivo antiviral activity in the SHIV 89.6P rhesus macaque model. When initiated before CD4+ cell depletion, therapy mediated sustained suppression of viremia and preserved CD4+ T-cell levels, with a reported IC95 against SIV of 350 nM [1]. In acute infection, viral load reduction was quantified in treated animals relative to the expected viral kinetics in untreated SHIV-infected macaques [2]. This establishes a benchmark for preclinical INSTI efficacy that serves as a reference point for evaluating subsequent generation inhibitors.
| Evidence Dimension | In vivo viral suppression in SHIV-infected rhesus macaques |
|---|---|
| Target Compound Data | Sustained viremia suppression; CD4 preservation; IC95 = 350 nM (SIV integrase) |
| Comparator Or Baseline | Untreated SHIV-infected macaques (progressive viremia and CD4 depletion) |
| Quantified Difference | Qualitative: sustained suppression vs. uncontrolled viremia; IC95: 350 nM |
| Conditions | SHIV 89.6P challenge in rhesus macaques; oral administration at 10 mg/kg twice daily |
Why This Matters
This in vivo efficacy data in a validated non-human primate model provides a critical baseline for researchers comparing historical INSTI pharmacology or using L-870812 as a control in antiretroviral studies.
- [1] Hazuda DJ, et al. Integrase inhibitors and cellular immunity suppress retroviral replication in rhesus macaques. Science. 2004;305(5683):528-32. View Source
- [2] Biospace. Integrase Inhibitor Suppresses SHIV Replication In Macaques. 2005. Reporting on Hazuda et al. Science 2004. View Source
